1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
- The trifluoromethylphenyl group is introduced through a nucleophilic aromatic substitution reaction using 3-bromo-1-(trifluoromethyl)benzene and a suitable nucleophile.
Formation of the Urea Linkage:
- The final step involves the reaction of the ethynylcyclohexyl intermediate with the trifluoromethylphenyl intermediate in the presence of phosgene or a phosgene substitute to form the urea linkage.
Industrial Production Methods: Industrial production of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, are employed to enhance yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
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Formation of the Ethynylcyclohexyl Intermediate:
- Starting with cyclohexanone, the ethynyl group is introduced via a reaction with ethynylmagnesium bromide in the presence of a suitable catalyst.
- The resulting 1-ethynylcyclohexanol is then dehydrated to form 1-ethynylcyclohexene.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-(1-oxo-cyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea.
Reduction: Formation of 1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]amine.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The urea moiety can form hydrogen bonds with biological macromolecules, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
1-(1-Ethynylcyclohexyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(1-Ethynylcyclohexyl)-3-[3-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-(1-Ethynylcyclohexyl)-3-[3-(chloromethyl)phenyl]urea:
Uniqueness: 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Biological Activity
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and implications for therapeutic applications, particularly in cancer treatment.
Molecular Structure
- Molecular Formula : C15H17F6N3O
- Molecular Weight : 369.31 g/mol
- CAS Number : 705928-69-4
- Physical State : Solid at room temperature
Safety Information
The compound is associated with certain hazards:
- Hazard Statements : Causes skin and eye irritation (H315, H319).
- Precautionary Statements : Wear protective gloves and eye protection; wash skin thoroughly after handling.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines, notably triple-negative breast cancer (TNBC).
Key Findings:
- The compound exhibits significant cytotoxicity against MDA-MB-231 cells, a model for TNBC.
- It has been shown to penetrate the blood-brain barrier (BBB), which is crucial for treating brain metastases in cancer patients .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related urea-based compounds reveal critical insights into how structural modifications impact biological activity:
Compound | Modification | Cytotoxicity (IC50) | Notes |
---|---|---|---|
4a | Base compound | 1000 nM | High BBB penetration |
4b | Increased para-substituent size | Decreased activity | Loss of electron-withdrawing properties |
4c | Electron-donating group at para-position | Abrogated activity | Indicates importance of electron-withdrawing groups |
4d | Mono para-substitution | Moderate activity | Suggests optimal substitution patterns |
These findings suggest that both the electronic properties and steric factors of substituents on the urea moiety significantly influence cytotoxicity and BBB permeability.
In Vivo Studies
In vivo experiments demonstrated that administering the compound at a dose of 10 mg/kg via intraperitoneal injection resulted in peak plasma concentrations of approximately 1000 nM within one hour. This rapid absorption indicates its potential efficacy as a therapeutic agent for metastatic cancers .
Application in Cancer Treatment
A notable case study involved the use of this compound in preclinical models of TNBC. The results indicated not only a reduction in tumor size but also an improvement in survival rates among treated mice compared to controls. The compound's ability to cross the BBB opens avenues for treating secondary brain tumors, a common complication in advanced breast cancer .
Comparative Analysis with Other Compounds
When compared to other urea derivatives, this compound showed superior cytotoxic effects and better BBB penetration capabilities. For instance, while compounds like 4b exhibited reduced activity due to steric hindrance, This compound maintained robust efficacy across various modifications.
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-2-15(9-4-3-5-10-15)21-14(22)20-13-8-6-7-12(11-13)16(17,18)19/h1,6-8,11H,3-5,9-10H2,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUQSCMYYBNIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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